3-Amino-1-(4-fluorophenyl)pyrazin-2-one
Description
Properties
IUPAC Name |
3-amino-1-(4-fluorophenyl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-7-1-3-8(4-2-7)14-6-5-13-9(12)10(14)15/h1-6H,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTDNMISELBSLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C(C2=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Fluorine Position : The 4-fluorophenyl group in the target compound enhances electronegativity and influences π-π stacking in crystals . In contrast, 3-fluorophenyl derivatives (e.g., Example 33) exhibit altered solubility due to steric effects .
- Amino Group: The amino group in the target compound facilitates hydrogen bonding, critical for crystal packing . Analogous compounds lacking this group (e.g., Example 60 with sulfonamide) rely on alternative intermolecular interactions .
Solid-State Behavior
- Crystal Packing : The target compound forms supramolecular tapes via hydrogen bonds, whereas Example 60’s sulfonamide group enables distinct packing modes .
- Thermal Stability : Higher melting points in fluorophenyl-substituted compounds (e.g., 533–534 K vs. 242–245°C ) correlate with stronger intermolecular forces.
Q & A
Q. What are the recommended safety protocols for handling 3-amino-1-(4-fluorophenyl)pyrazin-2-one in laboratory settings?
Answer:
- Hazard Classification: Based on structurally similar compounds (e.g., 4-amino-1-(3-fluorophenyl)pyrrolidin-2-one), this compound likely falls under GHS Category 2 for skin/eye irritation (H315, H319) and Category 3 for respiratory tract irritation (H335) .
- Handling Recommendations:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood.
- Avoid inhalation; employ dust suppression techniques during weighing.
- Store in airtight containers away from oxidizing agents.
- First Aid: Immediate flushing of eyes/skin with water for 15 minutes; seek medical evaluation if ingested .
Q. What synthetic routes are documented for preparing pyrazinone derivatives with fluorinated aryl groups?
Answer:
-
Condensation Reactions: Beta-amino-alpha,gamma-dicyanocrotononitrile can react with acetophenones to form tricyano intermediates, which undergo cyclization with hydrazines or hydroxylamines to yield pyrazinones .
-
Heterocyclization: Fluorobenzamides or fluorophenyl precursors (e.g., 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid derivatives) can be cyclized using catalysts like POCl₃ or polyphosphoric acid .
-
Example Workflow:
Step Reagents/Conditions Yield (%) Reference Precursor Synthesis 4-fluorophenylboronic acid, Suzuki coupling 65–78 Cyclization Hydrazine hydrate, ethanol, reflux 82
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of fluorophenyl substitution in pyrazinone synthesis?
Answer:
- Electrophilic Aromatic Substitution (EAS): Fluorine's electron-withdrawing nature directs substitution to the para position. Use Lewis acids (e.g., AlCl₃) to enhance regiocontrol .
- Cross-Coupling Strategies: Suzuki-Miyaura coupling with 4-fluorophenylboronic acid ensures precise aryl group placement. Pd(PPh₃)₄ and Na₂CO₃ in DMF/H₂O at 80°C achieve >90% selectivity .
- Common Pitfalls: Competing ortho/meta substitution may occur if steric hindrance is present; pre-functionalized aryl halides (e.g., 4-fluoroiodobenzene) mitigate this .
Q. What analytical techniques are critical for resolving structural ambiguities in fluorinated pyrazinones?
Answer:
- X-ray Crystallography: Resolves bond angles/fluorine positioning (e.g., 2-amino-4-(4-fluorophenyl)pyridine derivatives were confirmed via single-crystal XRD, showing C-F bond lengths of 1.34 Å) .
- NMR Analysis:
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 219.0872 for C₁₀H₁₁FN₂O) .
Q. How should researchers address contradictory pharmacological data (e.g., varying IC₅₀ values) for fluorinated pyrazinones?
Answer:
-
Variables to Reassess:
-
Validation Steps:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
